Allopurinol

Description

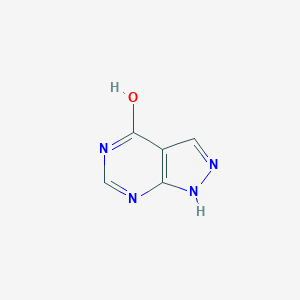

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCNXPDARWKPPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC2=C1C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20510 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | allopurinol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Allopurinol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022573 | |

| Record name | Allopurinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-hydroxypyrazolo(3,4-d)pyrimidine is an odorless tasteless white microcrystalline powder. (NTP, 1992), Solid | |

| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20510 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allopurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

17.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 64 °F (NTP, 1992), solubility in water at 37°C is 80.0 mg/dL and is greater in an alkaline solution, Solubility in mg/mL at 25 °C: water 0.48; n-octanol < 0.01; chloroform 0.60; ethanol 0.30; dimethyl sulfoxide 4.6., In water, 569 mg/L at 25 °C, 5.88e+00 g/L | |

| Record name | SID56424020 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20510 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allopurinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Allopurinol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allopurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

FLUFFY WHITE TO OFF-WHITE POWDER, Crystals | |

CAS No. |

315-30-0, 184789-03-5, 691008-24-9 | |

| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20510 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184789-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allopurinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=315-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-, radical ion(1+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=691008-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allopurinol [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allopurinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | allopurinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | allopurinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | allopurinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allopurinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allopurinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLOPURINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63CZ7GJN5I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Allopurinol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allopurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

greater than 662 °F (NTP, 1992), >300, 350 °C | |

| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20510 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allopurinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Allopurinol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allopurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Allopurinol's Role in Purine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allopurinol, a cornerstone in the management of hyperuricemia and gout, exerts its therapeutic effect by strategically intervening in the purine metabolism pathway. This technical guide provides an in-depth exploration of the core mechanisms of this compound, its active metabolite oxypurinol, and their collective impact on purine homeostasis. We will dissect the intricate kinetics of xanthine oxidase inhibition, present quantitative data on the resultant shifts in purine metabolite concentrations, and provide detailed experimental protocols for the assays crucial to this field of research. Visualizations of the relevant biochemical pathways and experimental workflows are included to facilitate a comprehensive understanding of this compound's pharmacological role.

Introduction: The Purine Metabolism Pathway and Hyperuricemia

Purine metabolism is a fundamental biological process involving the synthesis, degradation, and salvage of purine nucleotides. The end product of purine catabolism in humans is uric acid, which is formed through a series of enzymatic reactions.[1] Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, can lead to the deposition of monosodium urate crystals in joints and tissues, resulting in the painful inflammatory condition known as gout.[2] this compound's primary therapeutic indication is the management of chronic gout and other conditions associated with hyperuricemia.

Mechanism of Action of this compound

This compound is a structural analog of the natural purine base hypoxanthine.[3][4] Its primary mechanism of action is the inhibition of xanthine oxidase, a key enzyme in the terminal steps of purine degradation.[1][2] Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[5]

This compound itself is a substrate for xanthine oxidase and is metabolized to its major active metabolite, oxypurinol (also known as alloxanthine).[3][6] Both this compound and oxypurinol are inhibitors of xanthine oxidase; however, oxypurinol is a more potent inhibitor and has a significantly longer half-life, making it responsible for the majority of this compound's therapeutic effect.[1][6][7] The inhibition of xanthine oxidase by oxypurinol is complex, involving a tightly bound complex with the reduced molybdenum center of the enzyme, characteristic of a suicide substrate.[5]

By inhibiting xanthine oxidase, this compound and oxypurinol decrease the production of uric acid.[4][8] This leads to a reduction in both serum and urinary uric acid concentrations.[3] Concurrently, the inhibition of this enzymatic step results in an accumulation of the more soluble purine precursors, hypoxanthine and xanthine.[3][4]

Impact on Purine Salvage Pathway

The increase in hypoxanthine and xanthine concentrations resulting from xanthine oxidase inhibition has a secondary effect on the purine salvage pathway. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) facilitates the reutilization of hypoxanthine and guanine for the synthesis of inosine monophosphate (IMP) and guanosine monophosphate (GMP), respectively.[3] The increased availability of hypoxanthine enhances its salvage, leading to an increased concentration of these purine ribonucleotides.[1] This, in turn, can cause feedback inhibition of de novo purine synthesis, further contributing to the reduction of uric acid formation.[1][3]

Pharmacokinetics of this compound and Oxypurinol

Understanding the pharmacokinetic profiles of this compound and its active metabolite is crucial for optimizing therapeutic strategies.

| Parameter | This compound | Oxypurinol | Reference(s) |

| Oral Bioavailability | ~79-90% | - | [3][9] |

| Peak Plasma Levels | ~1.5 hours | ~4.5 hours | [3] |

| Plasma Half-life | ~1-2 hours | ~15-23.3 hours | [6][9] |

| Metabolism | Rapidly metabolized to oxypurinol, primarily by aldehyde oxidase and to a lesser extent by xanthine oxidase. | - | [1][10] |

| Excretion | Primarily renal excretion. | Almost entirely by urinary excretion. | [6][7][9] |

Quantitative Effects on Purine Metabolites

Numerous clinical studies have quantified the impact of this compound on purine metabolite levels. The following tables summarize key findings.

Table 5.1: Effect of this compound on Serum Uric Acid Levels

| Study Population | This compound Dose | Duration | Mean Reduction in Serum Urate | Reference(s) |

| Gout Patients | 300 mg/day | 30 days | 96% of patients achieved target serum urate | [11][12] |

| HPRT Deficiency | 3.7-9.7 mg/kg/day | >12 months | 47% | [13] |

| Gout Patients | Dose escalation (mean 400 mg/day) | 12 months | From 7.15 mg/dL to <6.0 mg/dL in 69% of patients | [14] |

| Gout Patients | 50-600 mg/day | - | Dose-dependent reduction; ID50 = 226 mg | [15][16] |

Table 5.2: Effect of this compound on Urinary Purine Metabolite Excretion in HPRT Deficient Patients

| Metabolite | Mean Change from Baseline | Reference(s) |

| Uric Acid/Creatinine Ratio | 74% reduction | [13] |

| Hypoxanthine Excretion | 5.4-fold increase | [13] |

| Xanthine Excretion | 9.5 to 10-fold increase | [13][17] |

Experimental Protocols

Xanthine Oxidase Activity Assay (Spectrophotometric)

This protocol outlines a common method for determining the inhibitory effect of compounds like this compound on xanthine oxidase activity.

Principle: The assay measures the production of uric acid from the substrate xanthine by xanthine oxidase. The formation of uric acid is monitored by measuring the increase in absorbance at approximately 295 nm.

Materials:

-

Xanthine oxidase (from bovine milk or other sources)

-

Xanthine

-

Potassium phosphate buffer (e.g., 50-100 mM, pH 7.5-7.8)

-

This compound (as a positive control)

-

Test compounds

-

1N HCl (to stop the reaction)

-

UV-Vis Spectrophotometer

-

96-well microplate (optional, for high-throughput screening)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of xanthine in a dilute NaOH solution to aid dissolution, then dilute to the final working concentration in the phosphate buffer.

-

Prepare a stock solution of xanthine oxidase in phosphate buffer.

-

Dissolve this compound and test compounds in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with the phosphate buffer.

-

-

Assay Mixture Preparation:

-

In a cuvette or microplate well, combine the phosphate buffer, the test compound solution (or this compound/vehicle control), and the xanthine oxidase solution.

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes).

-

-

Initiation of Reaction:

-

Add the xanthine substrate solution to the assay mixture to start the enzymatic reaction.

-

-

Measurement:

-

Immediately measure the change in absorbance at 295 nm over time. The rate of increase in absorbance is proportional to the xanthine oxidase activity.

-

-

Termination of Reaction (for endpoint assays):

-

After a specific incubation period (e.g., 30 minutes), stop the reaction by adding 1N HCl.

-

Measure the final absorbance at 295 nm.

-

-

Calculation of Inhibition:

-

The percentage of xanthine oxidase inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100

-

Quantification of Purine Metabolites by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of purine metabolites (e.g., hypoxanthine, xanthine, uric acid) in biological samples such as serum or plasma.

Principle: Reversed-phase HPLC separates the purine metabolites based on their polarity. The separated compounds are then detected and quantified using a UV detector.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile phase (e.g., a mixture of a buffer like potassium phosphate and an organic solvent like methanol, often used in a gradient elution)

-

Perchloric acid (for sample deproteinization)

-

Potassium carbonate or potassium hydroxide (for neutralization)

-

Standards for hypoxanthine, xanthine, and uric acid

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Sample Preparation (Deproteinization):

-

To a known volume of serum or plasma, add a specific volume of cold perchloric acid (e.g., to a final concentration of 0.4 M).

-

Vortex the mixture and incubate on ice for approximately 10 minutes to precipitate proteins.

-

Centrifuge the sample at high speed (e.g., 10,000 x g) at 4°C for 10-15 minutes.

-

Carefully collect the supernatant.

-

-

Neutralization:

-

Neutralize the acidic supernatant by adding a potassium-based solution (e.g., K2CO3) until the pH is near neutral.

-

Incubate on ice to allow the precipitation of potassium perchlorate.

-

Centrifuge again to remove the precipitate.

-

-

Filtration:

-

Filter the final supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

-

-

HPLC Analysis:

-

Equilibrate the HPLC system with the mobile phase.

-

Inject the prepared sample onto the C18 column.

-

Run the HPLC method with the appropriate gradient and flow rate.

-

Monitor the eluent at a specific wavelength (e.g., 254 nm or a wavelength specific to the purines of interest).

-

-

Quantification:

-

Identify the peaks corresponding to hypoxanthine, xanthine, and uric acid by comparing their retention times to those of the standards.

-

Quantify the concentration of each metabolite by comparing the peak area or height to a standard curve generated from known concentrations of the standards.

-

Conclusion

This compound's role in the management of hyperuricemia is a well-established and elegant example of targeted enzyme inhibition. By blocking xanthine oxidase, this compound and its active metabolite, oxypurinol, effectively curtail the production of uric acid, leading to a significant reduction in its systemic levels. This primary mechanism is further augmented by the shunting of purine precursors into the salvage pathway, which provides a feedback mechanism to downregulate de novo purine synthesis. The quantitative data from numerous studies unequivocally demonstrate the efficacy of this compound in modulating purine metabolite concentrations. The experimental protocols detailed herein provide a foundation for researchers to further investigate the nuances of purine metabolism and the development of novel therapeutic agents. A thorough understanding of these core principles is essential for researchers, scientists, and drug development professionals working to address the challenges of hyperuricemia and related metabolic disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. cores.emory.edu [cores.emory.edu]

- 3. bmjopen.bmj.com [bmjopen.bmj.com]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Sample preparation for the determination of purine nucleotide analogues in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Efficient determination of purine metabolites in brain tissue and serum by high-performance liquid chromatography with electrochemical and UV detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. symc.edu.cn [symc.edu.cn]

- 11. Sample Processing and Storage | Translational Geroscience Network [gerosciencenetwork.org]

- 12. This compound: kinetics, inhibition of xanthine oxidase activity, and protective effect in ischemic-reperfused canine heart as studied by cardiac microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A randomised controlled trial of the efficacy and safety of this compound dose escalation to achieve target serum urate in people with gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3hbiomedical.com [3hbiomedical.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Enzymatic Inhibition Kinetics of Allopurinol on Xanthine Oxidase

Audience: Researchers, scientists, and drug development professionals.

Introduction

Xanthine oxidoreductase (XOR) is a complex metalloflavoenzyme that plays a critical role in purine catabolism. It catalyzes the final two steps of this pathway: the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1] While essential, the overproduction of uric acid can lead to hyperuricemia, a condition strongly associated with gout.[2] Allopurinol, a structural analog of the natural purine base hypoxanthine, has been a cornerstone therapy for managing hyperuricemia and gout for over half a century.[1][3][4] This technical guide provides a detailed examination of the mechanism and enzymatic inhibition kinetics of this compound and its active metabolite, oxypurinol, on xanthine oxidase (XO), the predominant form of XOR in mammalian tissues.

Mechanism of Action: A Suicide Substrate

This compound functions as a mechanism-based inhibitor, often referred to as a suicide substrate. It is not the primary inhibiting agent itself but is first metabolized by xanthine oxidase.[2]

-

Competitive Binding and Conversion: this compound, being a structural analog of hypoxanthine, initially acts as a competitive substrate, binding to the active site of xanthine oxidase.[5]

-

Metabolism to Oxypurinol: The enzyme hydroxylates this compound to its active metabolite, oxypurinol (also known as alloxanthine).[4][5][6] This reaction is catalyzed by the molybdenum (Mo) cofactor at the enzyme's active site.[1]

-

Enzyme Inactivation: During this catalytic process, the molybdenum center is reduced from Mo(VI) to Mo(IV).[1] Oxypurinol, the newly formed product, then coordinates with the reduced Mo(IV) center with very high affinity.[1][2] This forms a stable, tightly bound enzyme-inhibitor complex that prevents the enzyme from processing its natural substrates (hypoxanthine and xanthine), thereby halting uric acid production.[1][7]

Because this compound is converted by the target enzyme into the actual inactivating agent, it is classified as a suicide inhibitor. While this compound itself has a short plasma half-life of 1-2 hours, its metabolite oxypurinol has a much longer half-life of approximately 15-30 hours, which is responsible for the sustained therapeutic effect of the drug.[6][8]

References

- 1. This compound and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. droracle.ai [droracle.ai]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. droracle.ai [droracle.ai]

- 7. chemrxiv.org [chemrxiv.org]

- 8. d-nb.info [d-nb.info]

An In-depth Guide to the Pharmacokinetics of Allopurinol and its Metabolite Oxypurinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of allopurinol and its primary active metabolite, oxypurinol. This compound is a cornerstone therapy for conditions associated with hyperuricemia, such as gout.[1][2][3] Its therapeutic efficacy is largely attributable to oxypurinol, which has a significantly longer half-life and is a potent inhibitor of xanthine oxidase.[2][4][5] A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of both compounds is critical for optimizing dosing strategies, particularly in special populations such as individuals with renal impairment.

Mechanism of Action

This compound is a structural analog of the natural purine base hypoxanthine.[6] It exerts its therapeutic effect by inhibiting xanthine oxidase, the enzyme responsible for the sequential oxidation of hypoxanthine to xanthine and then to uric acid.[5][7][8] this compound is metabolized in the liver to oxypurinol (also known as alloxanthine), which is also an inhibitor of xanthine oxidase.[5][6][7] This inhibition leads to a decrease in serum and urine concentrations of uric acid and an increase in the more soluble precursors, hypoxanthine and xanthine.[6] The conversion of this compound to oxypurinol is primarily catalyzed by aldehyde oxidase, though xanthine oxidase is also involved.[9]

Pharmacokinetics of this compound

This compound itself is characterized by rapid absorption and clearance.[6]

-

Absorption : this compound is well-absorbed from the gastrointestinal tract, with approximately 80% to 90% of an oral dose being absorbed.[6][10][11] Peak plasma concentrations of this compound are typically reached 1.5 hours after oral administration.[6][10]

-

Distribution : The apparent volume of distribution (Vd/F) for this compound is approximately 1.31 L/kg.[1][2] Both this compound and oxypurinol are negligibly bound to plasma proteins, which means their distribution is not significantly affected by variations in protein binding.[6][12]

-

Metabolism : this compound is rapidly and extensively metabolized, primarily in the liver, to its active metabolite, oxypurinol.[1][2][7] This conversion is very efficient, with oxypurinol being detectable in the circulation within 15 minutes of this compound administration.[12]

-

Excretion : Due to its rapid conversion to oxypurinol, the plasma half-life of this compound is short, estimated to be between 1 and 2 hours.[1][7][10] this compound is cleared mainly through metabolic conversion and renal filtration.[10][12]

Pharmacokinetics of Oxypurinol

The hypouricemic effect of this compound therapy is predominantly due to oxypurinol.[1][2][4]

-

Formation and Absorption : It is estimated that for every 100 mg of this compound absorbed, about 90 mg is converted to oxypurinol.[1][2][4] Following a single 300 mg oral dose of this compound, peak plasma levels of oxypurinol occur at approximately 4.5 hours.[6][10]

-

Distribution : The apparent volume of distribution (Vd/F) for oxypurinol in individuals with normal renal function is approximately 0.59 L/kg.[1][2]

-

Excretion : Oxypurinol is the key determinant of the dosing interval. It is cleared almost entirely by the kidneys through urinary excretion.[1][2][4] The elimination half-life of oxypurinol is considerably longer than that of its parent drug, averaging about 15 to 23 hours in subjects with normal renal function.[1][4][7] This long half-life allows for effective xanthine oxidase inhibition over a 24-hour period with single daily dosing.[10] Because it is eliminated renally, oxypurinol accumulates in patients with renal impairment, necessitating dose adjustments.[1][2][6]

Summary of Pharmacokinetic Parameters

The quantitative pharmacokinetic data for this compound and oxypurinol in adults with normal renal function are summarized below.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Mean Value (± SD) | Reference(s) |

|---|---|---|

| Bioavailability | 79% (± 20%) | [1][2] |

| Tmax (Peak Plasma Time) | ~1.5 hours | [6][10] |

| Cmax (after 300 mg dose) | ~3 mcg/mL | [6][10] |

| Elimination Half-life (t½) | 1.2 (± 0.3) hours | [1][2] |

| Apparent Volume of Distribution (Vd/F) | 1.31 (± 0.41) L/kg | [1][2] |

| Apparent Oral Clearance (CL/F) | 15.8 (± 5.2) mL/min/kg | [1][2] |

| Protein Binding | Negligible |[6][12] |

Table 2: Pharmacokinetic Parameters of Oxypurinol (following this compound administration)

| Parameter | Mean Value (± SD) | Reference(s) |

|---|---|---|

| Tmax (Peak Plasma Time) | ~4.5 hours | [6][10] |

| Cmax (after 300 mg dose) | ~6.5 mcg/mL | [6][10] |

| Elimination Half-life (t½) | 23.3 (± 6.0) hours | [1][2] |

| Apparent Volume of Distribution (Vd/F) | 0.59 (± 0.16) L/kg | [1][2] |

| Apparent Oral Clearance (CL/F) | 0.31 (± 0.07) mL/min/kg | [1][2] |

| Renal Clearance (CLR) relative to CrCl | 0.19 (± 0.06) | [1][2] |

| Protein Binding | Negligible |[6][12] |

Factors Influencing Pharmacokinetics

-

Renal Function : The clearance of oxypurinol is directly proportional to creatinine clearance.[10] Therefore, renal impairment is the most significant factor affecting its pharmacokinetics, leading to accumulation and an increased risk of toxicity.[1][2] Dose reduction is standard practice in this population.[1][6]

-

Drug Interactions :

-

Uricosuric Agents : Drugs like probenecid increase the renal clearance of oxypurinol, which can potentially reduce its therapeutic effect, though the net effect is often an increased hypouricemic response.[1][2]

-

Thiazide Diuretics : Co-administration can increase the risk of this compound hypersensitivity reactions, possibly by reducing oxypurinol clearance.[13][14]

-

ACE Inhibitors : The risk of hypersensitivity is also increased when combined with ACE inhibitors like captopril or benazepril.[3][15]

-

Azathioprine and 6-Mercaptopurine : this compound significantly inhibits the metabolism of these drugs (which are processed by xanthine oxidase), leading to a high risk of severe toxicity.[7]

-

Penicillin Antibiotics : An increased risk of skin rash has been observed when this compound is taken with ampicillin or amoxicillin.[13][15]

-

Experimental Protocols

The quantification of this compound and oxypurinol in biological matrices is essential for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical methods.[16][17][18][19]

A. Sample Preparation: Protein Precipitation

A common and straightforward method for preparing plasma samples for analysis.[17]

-

Aliquot : Transfer a precise volume (e.g., 100 µL) of human plasma into a clean microcentrifuge tube.

-

Internal Standard : Add the internal standard solution (e.g., this compound-d2 for LC-MS/MS).

-

Precipitation : Add a protein precipitating agent, such as 1.0% formic acid in acetonitrile or trichloroacetic acid.[16][17] Vortex the mixture vigorously to ensure complete protein precipitation.

-

Centrifugation : Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer : Carefully transfer the clear supernatant to a new tube or HPLC vial for analysis. For some methods, a neutralization step may be required.[16]

B. Analytical Method: HPLC with UV Detection

A validated method for the simultaneous quantification of this compound and oxypurinol.[18]

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : Reversed-phase C18 or similar column (e.g., LiChrospher 100 RP-8).[20]

-

Mobile Phase : An isocratic mobile phase, such as 0.02 M sodium acetate, with the pH adjusted to optimize separation (e.g., pH 4.5 for serum).[18]

-

Detection : UV absorbance is monitored at a wavelength of 254 nm, where both compounds have significant absorbance.[18][20]

-

Quantification : Concentrations are determined by comparing the peak areas of the analytes in the samples to a calibration curve prepared from standards of known concentrations. An internal standard (e.g., acyclovir) is used to correct for variations in extraction and injection volume.[18]

C. Analytical Method: LC-MS/MS

A highly sensitive and selective method for bioanalysis.[17]

-

Instrumentation : A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Column : Reversed-phase column (e.g., Hypersil Gold C18).[17]

-

Mobile Phase : A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[17]

-

Ionization : ESI in positive mode is typically used.

-

Detection : Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for this compound (e.g., m/z 137.0 → 109.9), oxypurinol (e.g., m/z 153.1 → 136.0), and the internal standard.[17] This provides high selectivity and minimizes interference from endogenous matrix components.

References

- 1. researchgate.net [researchgate.net]

- 2. Clinical pharmacokinetics and pharmacodynamics of this compound and oxypurinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. The pharmacokinetics of oxypurinol in people with gout - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. ClinPGx [clinpgx.org]

- 10. droracle.ai [droracle.ai]

- 11. rheumaknowledgy.com [rheumaknowledgy.com]

- 12. researchgate.net [researchgate.net]

- 13. 5 this compound Interactions to Watch Out for - GoodRx [goodrx.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound interactions to avoid | SingleCare [singlecare.com]

- 16. Quantitative liquid chromatography of this compound and oxypurinol in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Simultaneous analysis of this compound and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A simple method for quantification of this compound and oxipurinol in human serum by high-performance liquid chromatography with UV-detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Simultaneous determination of this compound and oxipurinol in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. longdom.org [longdom.org]

Methodological & Application

Application Notes and Protocols for LC-MS/MS Analysis of Allopurinol in Plasma

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of allopurinol and its active metabolite, oxypurinol, in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.

Introduction

This compound is a cornerstone therapy for conditions associated with hyperuricemia, such as gout and tumor lysis syndrome.[1][2][3] It functions as a xanthine oxidase inhibitor, reducing the production of uric acid.[1][2][3][4][5] this compound is rapidly metabolized in the liver to its primary active metabolite, oxypurinol, which has a significantly longer half-life and also inhibits xanthine oxidase.[1][3][4][5][6] The plasma half-life of this compound is approximately 1-2 hours, while that of oxypurinol is about 15-30 hours.[1][3][4][5] Given their therapeutic importance, the accurate quantification of both this compound and oxypurinol in plasma is essential for clinical and research purposes.

Metabolic Pathway of this compound

This compound exerts its therapeutic effect by interfering with purine catabolism. It acts as a structural analog of hypoxanthine and inhibits the enzyme xanthine oxidase.[2][4][5] This inhibition blocks the conversion of hypoxanthine to xanthine and subsequently to uric acid, thereby lowering serum uric acid levels.[1][2][4] this compound itself is metabolized by xanthine oxidase to oxypurinol, which also contributes significantly to the overall therapeutic effect due to its longer half-life.[1][3][5]

Experimental Protocols

A sensitive, selective, and reproducible LC-MS/MS method is essential for the accurate quantification of this compound and oxypurinol in plasma. The following sections detail the key steps of the analytical process.

Sample Preparation

The initial and most critical step in the bioanalytical workflow is the effective extraction of the analytes from the complex plasma matrix. The two most common techniques are protein precipitation (PPT) and liquid-liquid extraction (LLE).

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample cleanup.

-

To a 100 µL aliquot of human plasma in a microcentrifuge tube, add a suitable internal standard (e.g., this compound-d2 or acyclovir).[7][8]

-

Add 300-500 µL of a cold protein precipitating agent. Common agents include:

-

Vortex the mixture for 1-5 minutes to ensure complete protein precipitation.[10]

-

Centrifuge the samples at high speed (e.g., 15,000 rpm) for 5-10 minutes at 4-10°C to pellet the precipitated proteins.[10]

-

Carefully transfer the clear supernatant to a clean tube.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[10]

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT, which can minimize matrix effects.

-

To a 500 µL aliquot of plasma, add the internal standard.

-

Add 2 mL of an immiscible organic solvent, such as ethyl acetate.[13][14]

-

Vortex the mixture for 1 minute, followed by shaking for 10 minutes.[14]

-

Centrifuge at approximately 4000 rpm for 10 minutes to separate the aqueous and organic layers.[14]

-

Transfer the organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.[14][15]

Liquid Chromatography

Chromatographic separation is typically achieved using a reversed-phase C18 or a hydrophilic interaction liquid chromatography (HILIC) column.

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Agilent Poroshell 120 EC-C18 (100 x 2.1 mm, 2.7 µm)[7][12] | Hypersil Gold (150 x 4.6 mm, 5 µm)[8] | Acquity UPLC HILIC (100 x 2.1 mm, 1.7 µm)[14] |

| Mobile Phase | 0.1% Formic acid in water:Methanol (95:5, v/v)[7][12] | 0.1% Formic acid:Acetonitrile (98:2, v/v)[8] | Acetonitrile:Water:Formic acid (95:5:0.1, v/v/v)[14] |

| Flow Rate | 0.45 mL/min[7][12] | 1.0 mL/min (inferred) | 0.3 mL/min[14] |

| Run Time | Short | ~7 min for this compound[13] | 3 min[14] |

Mass Spectrometry

Detection and quantification are performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Electrospray ionization (ESI) is the most common ionization source.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| This compound | 137.0 | 109.9 | Positive | [8] |

| 136.7 | 110.2 | Positive | [15][16] | |

| 134.94 | 64.07 | Negative | [14] | |

| Oxypurinol | 153.1 | 136.0 | Positive | [8] |

| 150.89 | 41.91 | Negative | [14] | |

| This compound-d2 (IS) | 139.0 | 111.9 | Positive | [8] |

| Acyclovir (IS) | - | - | Positive | [7] |

| 5-Fluorouracil (IS) | 128.85 | 41.92 | Negative | [14] |

Quantitative Data Summary

The following tables summarize the performance characteristics of various published LC-MS/MS methods for the analysis of this compound and oxypurinol in human plasma.

Table 1: Linearity and Sensitivity

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| This compound | 60.0 - 6000 | 60.0 | [8] |

| Oxypurinol | 80.0 - 8000 | 80.0 | [8] |

| This compound | 50 - 3000 | 50 | [16] |

| This compound | 50 - 5000 (µg/mL in plasma) | 50 (µg/mL in plasma) | [13][17] |

| Oxypurinol | 50 - 5000 (µg/mL in plasma) | 50 (µg/mL in plasma) | [13] |

| This compound | 10 - 10000 | 10 | [9][10] |

| Oxypurinol | 10 - 10000 | 10 | [9][10] |

Table 2: Precision and Accuracy

| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |

| This compound | ≤11.1% | ≤11.1% | - | [13] |

| Oxypurinol | ≤7.0% | ≤7.0% | - | [13] |

| This compound | 1.71 - 10.34% | 3.79 - 7.43% | - | [16] |

| This compound | <6.94% | <6.94% | >96.03% | [9][10] |

| Oxypurinol | <6.94% | <6.94% | >96.03% | [9][10] |

Table 3: Recovery

| Analyte | Extraction Method | Recovery (%) | Reference |

| This compound | PPT (Acetonitrile/Acetone) | >93% | [7][12] |

| This compound & Oxypurinol | PPT (Formic acid in Acetonitrile) | 85.36 - 91.20% | [8] |

| This compound & Oxypurinol | PPT (Acetonitrile) | 70 - 80% | [9][10] |

Conclusion

The LC-MS/MS methods described provide the necessary sensitivity, specificity, and throughput for the reliable quantification of this compound and its active metabolite, oxypurinol, in human plasma. The choice of sample preparation technique and chromatographic conditions can be tailored to the specific requirements of the study, considering factors such as desired sample throughput, required sensitivity, and available instrumentation. The protocols and data presented here serve as a valuable resource for researchers and scientists involved in the development and clinical evaluation of this compound.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. go.drugbank.com [go.drugbank.com]

- 4. droracle.ai [droracle.ai]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. arch.ies.gov.pl [arch.ies.gov.pl]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous analysis of this compound and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. longdom.org [longdom.org]

- 12. Sample preparation and quantification of polar drug, this compound, in human plasma using LCMSMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of this compound and oxypurinol in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determination of this compound, oxypurinol and lesinurad in rat plasma: Application to pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. RAPID AND SENSITIVE LC-MS/MS METHOD FOR THE ANALYSIS OF this compound IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Determination of this compound and oxypurinol in human plasma and urine by liquid chromatography-tandem mass spectrometry [agris.fao.org]

Application Notes and Protocols for Allopurinol Administration in Rodent Models of Metabolic Syndrome

Audience: Researchers, scientists, and drug development professionals.

Introduction: Metabolic syndrome (MetS) is a constellation of metabolic disorders, including central obesity, insulin resistance, dyslipidemia, and hypertension, that collectively increase the risk of developing type 2 diabetes and cardiovascular disease.[1] Emerging evidence suggests a strong correlation between hyperuricemia (elevated serum uric acid) and the components of MetS.[2][3] Allopurinol, a structural analogue of the purine base hypoxanthine, is a widely used clinical drug that inhibits xanthine oxidase, the enzyme responsible for the final steps of uric acid synthesis.[4][5][6] By lowering uric acid levels and reducing xanthine oxidase-mediated oxidative stress, this compound is being investigated as a potential therapeutic agent for metabolic syndrome.[2][7] Rodent models that mimic the human condition, primarily through diet induction, are essential tools for preclinical evaluation of such therapeutic interventions.[8][9]

These application notes provide detailed protocols for the administration of this compound in rodent models of metabolic syndrome, methods for assessing its efficacy, and a summary of reported quantitative outcomes.

Rodent Models of Diet-Induced Metabolic Syndrome

The most common approach to induce MetS in rodents is through specialized diets that lead to weight gain and associated metabolic dysfunctions.[1][10]

-

High-Fat Diet (HFD) Models: Mice and rats fed a diet with 40-60% of calories from fat readily gain weight and develop obesity, insulin resistance, dyslipidemia, and hyperglycemia.[1][11] The C57BL/6J mouse strain is particularly susceptible to diet-induced obesity and is a frequently used model.[12]

-

High-Fructose Diet (HFrD) Models: Diets rich in fructose (e.g., 60% of total calories or 10% fructose in drinking water) are effective at inducing features of MetS, including hypertriglyceridemia, insulin resistance, and hypertension, sometimes without significant weight gain.[1][2][13] Sprague-Dawley and Wistar rats are commonly used strains for these studies.[12]

-

Combined Diet Models: Some protocols use a combination of high fructose, high fat, and high salt to induce a more robust MetS phenotype that includes hypertension.[3][13]

This compound Administration Protocols

This compound can be administered to rodents through several routes, with oral administration being the most common for modeling clinical use.

Protocol 2.1: Administration via Drinking Water

This method is suitable for long-term studies as it is non-invasive and reduces animal stress.

Methodology:

-

Dosage Calculation: A common dosage is 125 mg/L of drinking water.[11] To prepare a 1-liter solution:

-

Weigh 125 mg of this compound powder.

-

Dissolve in a small amount of 0.1 M NaOH to aid solubility, then bring the final volume to 1 liter with distilled water.

-

Adjust the pH to neutral (~7.0) if necessary.

-

-

Preparation: Prepare fresh this compound-containing water every 2-3 days to ensure stability.

-

Administration: Provide the solution to the animals in their water bottles ad libitum.

-

Monitoring: Monitor daily water intake to estimate the average daily dose received per animal. Control animals should receive drinking water with the same vehicle (e.g., pH-adjusted water without this compound).

Protocol 2.2: Administration via Oral Gavage

This method ensures precise dosage delivery to each animal.

Methodology:

-

Vehicle Preparation: this compound can be suspended in a vehicle such as distilled water or 0.5% carboxymethylcellulose (CMC).

-

Dosage Calculation & Preparation: Dosages in rat studies have ranged from 4 mg/kg to 30 mg/kg.[2][14]

-

Example for a 5 mg/kg dose: For a 300g rat, the required dose is 1.5 mg.

-

If preparing a stock solution of 5 mg/mL, you would administer 0.3 mL to the rat.

-

To prepare a 10 mL stock of 5 mg/mL, weigh 50 mg of this compound and suspend it in 10 mL of the chosen vehicle. Ensure the suspension is homogenous by vortexing before each use.

-

-

Administration:

-

Control Group: Administer the vehicle alone to the control group using the same volume and frequency.

Experimental Protocols for Efficacy Assessment

Protocol 3.1: Glucose and Insulin Tolerance Tests

These tests are critical for assessing insulin sensitivity and glucose metabolism.

Methodology:

-

Fasting: Fast animals for 6 hours (for glucose tolerance test - GTT) or 4-5 hours (for insulin tolerance test - ITT) with free access to water.

-

Baseline Blood Glucose: Obtain a baseline blood sample from the tail vein and measure glucose using a glucometer.

-

Administration:

-

For GTT: Administer D-glucose (2 g/kg body weight) via intraperitoneal (i.p.) injection.

-

For ITT: Administer human insulin (0.75 U/kg body weight) via i.p. injection.

-

-

Blood Sampling: Collect blood from the tail vein at 15, 30, 60, 90, and 120 minutes post-injection and measure glucose levels.

-

Data Analysis: Plot blood glucose concentration against time and calculate the Area Under the Curve (AUC) for a quantitative comparison between groups.

Protocol 3.2: Measurement of Biochemical Parameters

Methodology:

-

Sample Collection: At the end of the study, collect terminal blood samples via cardiac puncture from anesthetized animals. Collect serum or plasma by centrifugation.

-

Lipid Profile: Use commercially available colorimetric assay kits to measure serum levels of triglycerides (TG), total cholesterol (TC), high-density lipoprotein (HDL-c), and low-density lipoprotein (LDL-c).[2]

-

Renal Function: Measure blood urea nitrogen (BUN) and creatinine to assess kidney function.[2]

-

Uric Acid: Measure serum uric acid (SUA) levels to confirm the pharmacological effect of this compound.[2]

-

Insulin: Measure fasting insulin levels using an ELISA kit. Use fasting glucose and insulin values to calculate the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) index.[14]

Quantitative Data Summary

The following tables summarize the effects of this compound in various rodent models of metabolic syndrome as reported in the literature.

Table 1: Effects of this compound on Body Weight and Metabolic Parameters in High-Fructose Diet (HFD) Rats [2]

| Parameter | Normal Control | HFD Group | HFD + this compound (5 mg/kg) |

| Body Weight (g) | 148.3 ± 6.06 | 210.5 ± 8.01 | 185.6 ± 7.32∑ |

| Fasting Glucose (mg/dl) | 98.6 ± 4.2 | 145.7 ± 5.6 | 102.3 ± 3.8∑# |

| Insulin (µU/ml) | 10.3 ± 1.15 | 25.6 ± 2.01 | 11.5 ± 1.05∑# |

| HOMA-IR | 2.5 ± 0.3 | 9.2 ± 0.7 | 2.9 ± 0.2∑# |

| Triglycerides (mg/dl) | 70.5 ± 3.2 | 135.8 ± 6.5 | 85.4 ± 4.1∑ |

| Total Cholesterol (mg/dl) | 85.4 ± 4.1 | 140.2 ± 7.3 | 89.6 ± 4.5∑# |

| Systolic BP (mmHg) | 110.5 ± 5.4 | 155.7 ± 8.2 | 115.3 ± 6.1∑# |

| Serum Uric Acid (mg/dl) | 2.1 ± 0.15 | 4.8 ± 0.3 | 2.3 ± 0.2∑# |

| Data are Mean ± SD. * P < 0.05 vs Normal Control. ∑ P < 0.05 vs HFD Group. # Insignificant vs Normal Control. |

Table 2: Effects of this compound in High-Fructose Diet Fed OLETF Rats (Model of MetS) [14]

| Parameter | OLETF + HFrD | OLETF + HFrD + this compound (10 mg/kg) |

| Body Weight (g) | 660.1 ± 11.7 | 611.8 ± 14.5# |

| Epididymal Fat (g) | 29.8 ± 1.3 | 24.1 ± 1.5# |

| Serum Uric Acid (mg/dL) | 2.6 ± 0.1 | 1.1 ± 0.1# |

| HOMA-IR | 24.1 ± 3.2 | 14.2 ± 2.6# |

| Serum Cholesterol (mg/dL) | 181.7 ± 8.1 | 150.3 ± 6.9# |

| Serum Triglyceride (mg/dL) | 310.5 ± 47.9 | 242.0 ± 42.6 |

| NAFLD Activity Score | 5.8 ± 0.3 | 4.0 ± 0.4# |

| Data are Mean ± SEM. # P < 0.05 vs OLETF + HFrD group. |

Table 3: Effects of this compound in a Combined High-Fructose, High-Fat, High-Salt Rat Model [13]

| Parameter | Control | MetS Model | MetS + this compound (20 mg/kg) |

| Blood Pressure (mmHg) | 66.1 ± 3.3 | 85.5 ± 3.17 | 69.3 ± 2.1 |

| Proteinuria ( g/day ) | 0.59 ± 0.13 | 1.8 ± 0.3 | 0.65 ± 0.15 |

| Data are Mean ± SEM. |

Signaling Pathways and Visualization

This compound's primary mechanism is the inhibition of xanthine oxidase.[4][5] This action reduces uric acid production and associated oxidative stress, influencing several downstream pathways implicated in metabolic health.

Mechanism of Action of this compound

This compound and its active metabolite, oxypurinol, act as competitive inhibitors of xanthine oxidase, blocking the conversion of hypoxanthine to xanthine and subsequently to uric acid.[4][15]

Caption: this compound inhibits Xanthine Oxidase, blocking uric acid synthesis.

Downstream Effects of this compound in Metabolic Syndrome

By reducing uric acid and oxidative stress, this compound can ameliorate MetS through various pathways. Studies show it can upregulate adiponectin receptors (AdipoR1/R2) and heme oxygenase-1 (HO-1), which are key regulators of insulin sensitivity and inflammation. This can lead to the activation of AMPK and PPARs, improving glucose uptake and fatty acid oxidation.[2]

Caption: Downstream signaling pathways affected by this compound treatment.

Experimental Workflow Visualization

A typical preclinical study evaluating this compound in a diet-induced rodent model follows a standardized workflow.

Caption: Standard experimental workflow for testing this compound in MetS models.

References

- 1. Metabolic Syndrome: Lessons from Rodent and Drosophila Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Ameliorates High Fructose Diet-Induced Metabolic Syndrome via up-regulation of Adiponectin Receptors and Heme oxygenase-1 Expressions in Rats – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Ameliorative Effect of this compound on Vascular Complications of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pharmacyfreak.com [pharmacyfreak.com]

- 6. droracle.ai [droracle.ai]

- 7. researchgate.net [researchgate.net]

- 8. Rodent Models for Metabolic Syndrome Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. labanimal.co.kr [labanimal.co.kr]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. This compound alleviates hypertension and proteinuria in high fructose, high salt and high fat induced model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound ameliorates high fructose diet induced hepatic steatosis in diabetic rats through modulation of lipid metabolism, inflammation, and ER stress pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What is the mechanism of this compound? [synapse.patsnap.com]

Application Notes and Protocols for Measuring Allopurinol's Effect on Endothelial Function in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established techniques to measure the effects of allopurinol on endothelial function in rat models. The protocols are designed to offer a foundation for researchers investigating the vascular benefits of xanthine oxidase inhibition.

This compound, a competitive inhibitor of the enzyme xanthine oxidase, is primarily used to reduce uric acid production. However, its therapeutic effects extend to improving endothelial function, largely by mitigating oxidative stress.[1][2] The following sections detail the methodologies to assess these effects in a preclinical rat model.

Key Signaling Pathway: this compound's Mechanism of Action on Endothelial Cells

This compound's primary effect on the endothelium is mediated through the inhibition of xanthine oxidase. This enzyme is a significant source of reactive oxygen species (ROS), such as superoxide anions, in the vascular endothelium.[3] By inhibiting xanthine oxidase, this compound reduces the production of ROS. This is crucial because excessive ROS can quench nitric oxide (NO), a key molecule for endothelium-dependent vasodilation, leading to endothelial dysfunction. By preserving NO bioavailability, this compound helps maintain healthy endothelial function.

Caption: this compound's effect on endothelial function.

Experimental Protocols

Ex Vivo Assessment of Vascular Reactivity using Wire Myography

This protocol assesses the direct effect of this compound on the contractility and relaxation of isolated rat aortic rings.

Materials:

-

Wistar rats (control and this compound-treated groups)

-

Krebs-Henseleit solution

-

Phenylephrine (vasoconstrictor)

-

Acetylcholine (endothelium-dependent vasodilator)

-

Sodium nitroprusside (endothelium-independent vasodilator)

-

Wire myograph system

-

Dissection microscope and tools

Protocol:

-

Animal Dosing: Administer this compound (e.g., 60 mg/kg, oral gavage) or vehicle to rats daily for the designated study period (e.g., 7, 21, or 35 days).[4]

-

Aortic Ring Preparation:

-

Euthanize the rat and perform a thoracotomy to expose the thoracic aorta.

-

Carefully dissect the aorta and place it in ice-cold Krebs-Henseleit solution.

-

Under a dissection microscope, remove adipose and connective tissue.

-

Cut the aorta into 2-3 mm rings.

-

-

Myography Setup:

-

Mount the aortic rings in the wire myograph chambers containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Apply a resting tension and allow the rings to equilibrate.

-

-

Experiment:

-

Pre-contract the aortic rings with phenylephrine to achieve a stable plateau.

-

Perform a cumulative concentration-response curve to acetylcholine to assess endothelium-dependent vasodilation.

-

After a washout period, perform a cumulative concentration-response curve to sodium nitroprusside to assess endothelium-independent vasodilation.

-

-

Data Analysis: Compare the concentration-response curves between the control and this compound-treated groups.

Caption: Wire myography experimental workflow.

In Vivo Assessment of Flow-Mediated Dilation (FMD) using High-Resolution Ultrasound

This non-invasive technique measures the dilation of an artery in response to an increase in blood flow, an endothelium-dependent process.[5][6][7]

Materials:

-

Anesthetized rats

-

High-resolution ultrasound system with a linear array transducer (e.g., 35 MHz)[5]

-

Inflatable cuff

-

Automated analysis software

Protocol:

-

Animal Preparation: Anesthetize the rat and place it in a supine position.

-

Image Acquisition:

-

Using the high-resolution ultrasound, visualize the femoral or brachial artery in B-mode.[6]

-

Obtain a clear longitudinal view of the artery.

-

Switch to pulsed-wave Doppler mode to measure baseline blood flow velocity.

-

-

Inducing Ischemia:

-

Measuring Dilation:

-

Rapidly deflate the cuff to induce reactive hyperemia.

-

Record the changes in arterial diameter and blood flow velocity for at least 2 minutes following cuff deflation.[5]

-

-

Data Analysis:

-

Measure the baseline and peak arterial diameter after cuff release.

-

Calculate FMD as the percentage change from the baseline diameter.

-

Compare FMD between control and this compound-treated rats.

-

Caption: Flow-mediated dilation ultrasound workflow.

Measurement of Biomarkers of Oxidative Stress and Endothelial Function

This involves collecting blood and tissue samples to quantify key molecules affected by this compound.

Materials:

-

Blood and tissue samples from control and this compound-treated rats

-

ELISA kits for Endothelin-1 (ET-1)

-

Assay kits for Malondialdehyde (MDA), Superoxide Dismutase (SOD), and Xanthine Oxidase (XO) activity

-

Spectrophotometer or plate reader

Protocol:

-

Sample Collection:

-

Collect blood samples via cardiac puncture or from the abdominal aorta at the time of euthanasia.

-

Perfuse tissues (e.g., aorta, heart) with saline and snap-freeze in liquid nitrogen.

-

-

Biomarker Analysis:

-

ET-1: Measure plasma ET-1 levels using a commercially available ELISA kit according to the manufacturer's instructions.[8]

-

MDA: Homogenize tissue samples and measure MDA levels, a marker of lipid peroxidation, using a thiobarbituric acid reactive substances (TBARS) assay.[4][9]

-

SOD: Measure SOD activity in tissue homogenates using a commercially available assay kit.[4]

-

XO Activity: Determine xanthine oxidase activity in tissue homogenates by measuring the rate of uric acid formation from xanthine.[4]

-

Nitric Oxide (NO): Measure NO levels in tissue homogenates.[4]

-

-

Data Analysis: Compare the levels of these biomarkers between the control and this compound-treated groups.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound.

Table 1: Effect of this compound on Vascular Function in Rats

| Parameter | Animal Model | This compound Dose | Duration | Outcome | Reference |

| Basal Lung Perfusion Pressure | Monocrotaline-induced PH rats | 60 mg/kg/day | 21 days | Significantly decreased | [4] |

| Fulton Index | Monocrotaline-induced PH rats | 60 mg/kg/day | 21 days | Significantly decreased | [4] |

| Arterial Relaxation | Monocrotaline-induced PH rats | 60 mg/kg/day | 21 days | Improved | [4] |

Table 2: Effect of this compound on Biomarkers in Rats

| Biomarker | Animal Model | This compound Dose | Duration | Change | Reference |

| Malondialdehyde (MDA) | Monocrotaline-induced PH rats | 60 mg/kg/day | 7, 21, and 35 days | Decreased | [4] |

| Superoxide Dismutase (SOD) | Monocrotaline-induced PH rats | 60 mg/kg/day | 7, 21, and 35 days | Increased | [4] |

| Xanthine Oxidase (XO) | Monocrotaline-induced PH rats | 60 mg/kg/day | 7, 21, and 35 days | Decreased | [4] |

| Uric Acid | Monocrotaline-induced PH rats | 60 mg/kg/day | 21 and 35 days | Decreased | [4] |

| Nitric Oxide (NO) | Monocrotaline-induced PH rats | 60 mg/kg/day | 21 and 35 days | No significant change | [4] |

Table 3: Effect of this compound on Endothelial Function in Human Studies (for reference)

| Parameter | Patient Population | This compound Dose | Duration | Outcome | Reference |

| Forearm Blood Flow Response to Acetylcholine | Chronic Heart Failure | 300 mg/day | 1 month | 181±19% increase (vs. 120±22% placebo) | [3][9] |

| Forearm Blood Flow Response to Acetylcholine | Chronic Heart Failure | 600 mg/day | 1 month | 240.31±38.19% increase | [10] |

| Plasma Malondialdehyde (MDA) | Chronic Heart Failure | 300 mg/day | 1 month | Reduced to 346±128 nmol/L (vs. 461±101 nmol/L placebo) | [3] |

| Flow-Mediated Dilation (FMD) | Asymptomatic Hyperuricemia | 300 mg/day | 4 months | Increased by 0.4% | [11] |

These protocols and data provide a comprehensive framework for investigating the therapeutic potential of this compound in improving endothelial function in a preclinical setting. The use of both in vivo and ex vivo techniques, combined with biomarker analysis, will yield a robust understanding of this compound's vascular effects.

References

- 1. Role of urate, xanthine oxidase and the effects of this compound in vascular oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and endothelial function: A systematic review with meta‐analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]